molecular formula C18H17ClN2O2 B2434007 methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate CAS No. 879587-81-2

methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate

Cat. No.: B2434007
CAS No.: 879587-81-2
M. Wt: 328.8
InChI Key: ZRDDYIHZIFFKNH-UHFFFAOYSA-N
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Description

Methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a pyridine ring with an indole moiety, making it a subject of interest in various fields of scientific research.

Mechanism of Action

The mechanism of action of similar compounds often involves the inhibition of certain pathways. For instance, one compound was found to act as a neuroprotectant and prevent neuronal cell death induced by the PI3-kinase pathway .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structures and biological activities . For example, some compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Indole derivatives, which include “methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate”, have diverse biological activities and immense potential for therapeutic applications . Therefore, they are of great interest to researchers for the synthesis of a variety of indole derivatives and the exploration of their therapeutic possibilities .

Preparation Methods

The synthesis of methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Comparison with Similar Compounds

Methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate can be compared with other indole derivatives, such as:

The uniqueness of methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-23-17(22)7-4-5-13-14-11-12(19)8-9-15(14)21-18(13)16-6-2-3-10-20-16/h2-3,6,8-11,21H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDDYIHZIFFKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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